3,7-dimethyloct-6-enyl N-phenylcarbamate
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Overview
Description
3,7-dimethyloct-6-enyl N-phenylcarbamate is an organic compound with the molecular formula C17H25NO2. It is known for its unique structure, which includes a phenylcarbamate group attached to a 3,7-dimethyloct-6-enyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-enyl N-phenylcarbamate typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage . The general reaction scheme is as follows:
3,7-dimethyloct-6-en-1-ol+phenyl isocyanate→3,7-dimethyloct-6-enyl N-phenylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyloct-6-enyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3,7-dimethyloct-6-enyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-enyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyloct-6-enal: A related compound with similar structural features but different functional groups.
3,7-dimethyloct-6-enyl acetate: Another similar compound with an acetate group instead of a carbamate group.
Uniqueness
3,7-dimethyloct-6-enyl N-phenylcarbamate is unique due to its specific combination of a phenylcarbamate group and a 3,7-dimethyloct-6-enyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
16930-36-2 |
---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl N-phenylcarbamate |
InChI |
InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-13-20-17(19)18-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19) |
InChI Key |
JOIZZGCSCGBVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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